molecular formula C19H16N4O2S B2923383 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-10-5

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2923383
CAS No.: 852135-10-5
M. Wt: 364.42
InChI Key: BGCCAUJOMXNARX-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes and ketones under microwave irradiation . This method is advantageous due to its high yield, purity, and the avoidance of toxic transition-metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. Molecular docking studies have shown that it binds to active sites of enzymes, disrupting their normal function .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-17(18(24)21-14-7-9-20-10-8-14)26-19-22-16(11-23(12)19)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCAUJOMXNARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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